(Diethylamino)methanol
Overview
Description
(Diethylamino)methanol, also known as N,N-Diethyl-2-aminoethanol, is an organic compound with the molecular formula C6H15NO. It is a colorless liquid with a characteristic ammoniacal odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and as a corrosion inhibitor in steam and condensate lines .
Mechanism of Action
Mode of Action
Some studies suggest that the compound may interact with its targets through hydrogen bonding . .
Biochemical Pathways
(Diethylamino)methanol may potentially influence several biochemical pathways. For instance, it might be involved in the metabolism of methanol . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent environment can affect the photophysical properties of compounds like this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Diethylamino)methanol can be synthesized through the reaction of diethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)2NH+(CH2CH2)O→(C2H5)2NCH2CH2OH
This reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, diethylaminomethanol is produced using similar methods but on a larger scale. The reaction is carried out in a sealed reactor, and the product is purified through distillation. The process is designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
(Diethylamino)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It is used in the preparation of buffers and as a stabilizer for biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and antihistamines.
Industry: It is used as a corrosion inhibitor, a surfactant, and in the production of ion-exchange resins
Comparison with Similar Compounds
Similar Compounds
Dimethylethanolamine (DMAE): Similar structure but with two methyl groups instead of ethyl groups.
Diethanolamine (DEA): Contains two hydroxyl groups instead of one.
Triethanolamine (TEA): Contains three hydroxyl groups and is used in similar applications
Uniqueness
(Diethylamino)methanol is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
diethylaminomethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6(4-2)5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDBTSKNAXHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065973 | |
Record name | Methanol, (diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-59-6 | |
Record name | 1-(Diethylamino)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15931-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, 1-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015931596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, (diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethylamino)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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